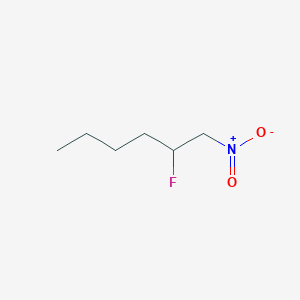

2-Fluoro-1-nitrohexane

説明

2-Fluoro-1-nitrohexane (C₆H₁₁FNO₂) is an aliphatic compound featuring a hexane backbone substituted with a fluorine atom at the second carbon and a nitro group (-NO₂) at the first carbon. This structure combines the electron-withdrawing effects of fluorine and the nitro group, which influence reactivity, polarity, and intermolecular interactions.

特性

IUPAC Name |

2-fluoro-1-nitrohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-2-3-4-6(7)5-8(9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAXHIDCKZERSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502051 | |

| Record name | 2-Fluoro-1-nitrohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-15-7 | |

| Record name | 2-Fluoro-1-nitrohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Fluoro-1-nitrohexane can be synthesized through several methods. One common approach involves the nitration of 2-fluorohexane using nitric acid. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound . Another method involves the reaction of 2-fluorohexane with nitrite ions in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of 2-Fluoro-1-nitrohexane often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale .

化学反応の分析

Types of Reactions

2-Fluoro-1-nitrohexane undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and metal catalysts like palladium or platinum.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

科学的研究の応用

2-Fluoro-1-nitrohexane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Fluoro-1-nitrohexane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets . These interactions can affect biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-Fluoro-1-nitrohexane with key analogues:

Reactivity and Stability

- Nitro Group Effects: The -NO₂ group in 2-Fluoro-1-nitrohexane increases polarity and may confer explosive tendencies under heat or friction, a trait observed in nitroalkanes like nitromethane. This contrasts with non-nitro analogues like 1-fluorohexane, which exhibit lower reactivity .

- This differs from fluoroethane, where fluorine’s inductive effects dominate without competing functional groups .

Physicochemical Properties

- Boiling Point : 2-Fluoro-1-nitrohexane likely has a higher boiling point (~150–170°C est.) than 1-fluorohexane due to stronger dipole-dipole interactions from the nitro group. Fluoroethane, with its short chain, remains gaseous at room temperature .

Hazard Profiles

- Toxicity: Fluorinated nitro compounds may pose inhalation or dermal hazards, though specific toxicological data for 2-Fluoro-1-nitrohexane is unavailable. Analogues like 1-(2-Amino-6-nitrophenyl)ethanone highlight the need for caution due to insufficient toxicological studies .

- Environmental Impact : Fluorinated compounds often exhibit persistence; the nitro group could further complicate biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。